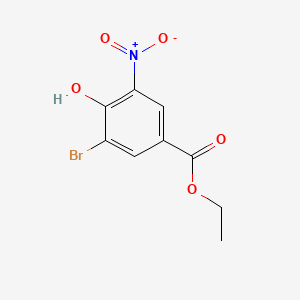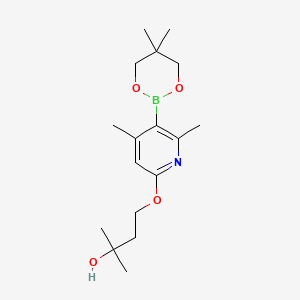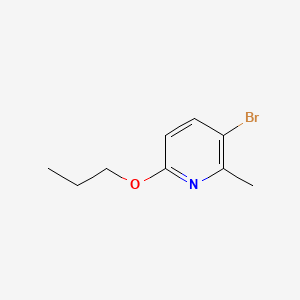![molecular formula C13H9Cl2N3 B596041 2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1269771-37-0](/img/structure/B596041.png)
2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole, commonly known as DCPMB, is a synthetic molecule used in a variety of scientific research applications. DCPMB is a heterocyclic compound with a fused benzimidazole ring system and a pyridine moiety. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. DCPMB has a wide range of properties, including antimicrobial, anti-inflammatory, and analgesic activities. Its unique structure and properties make it a valuable tool for scientists in many areas of research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole involves the reaction of 2,5-dichloropyridine-4-carboxaldehyde with 1-methyl-1H-benzo[d]imidazole in the presence of a base and a catalyst.
Starting Materials
2,5-dichloropyridine-4-carboxaldehyde, 1-methyl-1H-benzo[d]imidazole, Base (e.g. sodium hydroxide), Catalyst (e.g. palladium on carbon)
Reaction
Step 1: Dissolve 2,5-dichloropyridine-4-carboxaldehyde and 1-methyl-1H-benzo[d]imidazole in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to deprotonate the imidazole ring., Step 3: Add a catalyst (e.g. palladium on carbon) to the reaction mixture to facilitate the coupling reaction., Step 4: Heat the reaction mixture under reflux for several hours., Step 5: Cool the reaction mixture and filter off any solid material., Step 6: Purify the crude product by column chromatography or recrystallization to obtain the final product, 2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole.
科学研究应用
DCPMB has been used in a variety of scientific research applications. It has been studied as an antimicrobial agent against gram-positive and gram-negative bacteria, as well as fungi and viruses. DCPMB has also been used in studies of its anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. In addition, DCPMB has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用机制
DCPMB has been shown to act on a variety of targets within cells. It has been shown to interact with DNA, RNA, and proteins, as well as modulate the activity of enzymes and other proteins. In addition, DCPMB has been shown to interact with cell membranes, leading to the modulation of intracellular signaling pathways.
生化和生理效应
DCPMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as reduce inflammation and pain. In addition, DCPMB has been shown to inhibit the growth of cancer cells and modulate the activity of enzymes involved in neurological disorders.
实验室实验的优点和局限性
DCPMB has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in both aqueous and organic solvents. In addition, DCPMB has a wide range of properties, making it a useful tool for researchers in many areas of study. However, DCPMB also has some limitations. It is not very stable in solution, and it is not very soluble in non-polar solvents.
未来方向
There are many potential future directions for research involving DCPMB. These include further research into its antimicrobial and anti-inflammatory activities, as well as its potential as a therapeutic agent for neurological disorders. In addition, further research into the mechanisms of action of DCPMB could lead to the development of new compounds with improved properties. Finally, research into the potential toxicity of DCPMB could lead to the development of safer compounds for use in laboratory experiments.
属性
IUPAC Name |
2-(2,5-dichloropyridin-4-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-18-11-5-3-2-4-10(11)17-13(18)8-6-12(15)16-7-9(8)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWQIZPEXSGHOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=NC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)



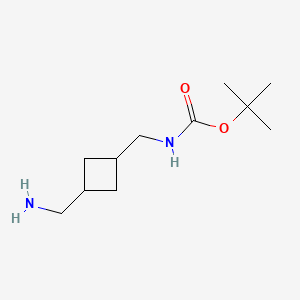

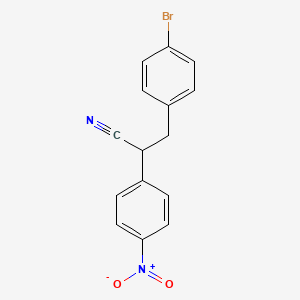
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

